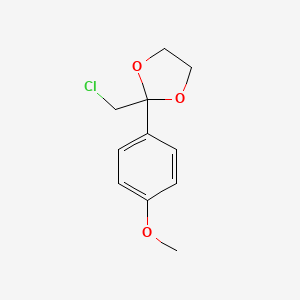
1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of a chloromethyl group and a methoxyphenyl group makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Common solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Substitution: Nucleophiles like sodium azide or thiourea
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid
Reduction: Formation of 2-(4-methoxyphenyl)-1,3-dioxolane
Substitution: Formation of 2-(azidomethyl)-2-(4-methoxyphenyl)-1,3-dioxolane
Applications De Recherche Scientifique
1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the chloromethyl and methoxyphenyl groups can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dioxolane, 2-(chloromethyl)-2-phenyl-
- 1,3-Dioxolane, 2-(bromomethyl)-2-(4-methoxyphenyl)-
- 1,3-Dioxolane, 2-(hydroxymethyl)-2-(4-methoxyphenyl)-
Uniqueness
1,3-Dioxolane, 2-(chloromethyl)-2-(4-methoxyphenyl)- is unique due to the presence of both a chloromethyl group and a methoxyphenyl group
Propriétés
Numéro CAS |
494221-42-0 |
|---|---|
Formule moléculaire |
C11H13ClO3 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
2-(chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13ClO3/c1-13-10-4-2-9(3-5-10)11(8-12)14-6-7-15-11/h2-5H,6-8H2,1H3 |
Clé InChI |
DMKDJBPQGJHSDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(OCCO2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)

![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)
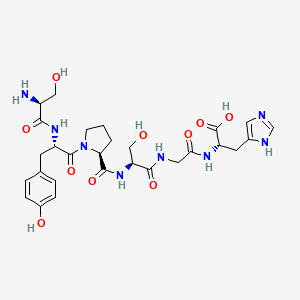

![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)

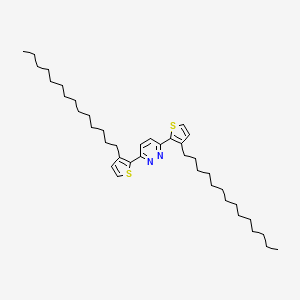
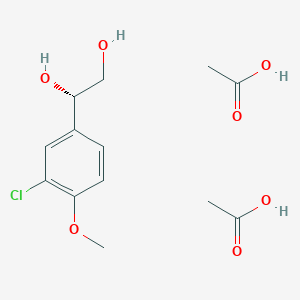

![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
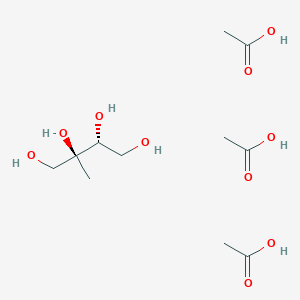
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
